molecular formula C11H12N2O B7887245 (6-Methoxyquinolin-2-YL)methanamine

(6-Methoxyquinolin-2-YL)methanamine

Cat. No. B7887245
M. Wt: 188.23 g/mol
InChI Key: ZBKHZFIOMANXDV-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-2-YL)methanamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxyquinolin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxyquinolin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : A series of derivatives of (6-Methoxyquinolin-2-YL)methanamine demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

  • Antitumor Activity : Certain derivatives containing (6-Methoxyquinolin-2-YL)methanamine showed notable in vitro antitumor activity against various human cancer cell lines, including leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).

  • Catalysis in Hydrogenation Reactions : The compound was used to synthesize N-heterocyclic ruthenium(II) complexes, which exhibited high efficiency in transfer hydrogenation reactions, achieving up to 99% conversion (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

  • Fluorescence Studies : The fluorescence properties of 6-methoxyquinoline (a related compound) were examined, revealing insights into the rates and equilibria of proton exchange in the excited state (Schulman, Threatte, Capomacchia, & Paul, 1974).

  • Stroke Treatment : Quinolylnitrones derived from (6-Methoxyquinolin-2-YL)methanamine showed promise in stroke treatment, demonstrating thrombolytic activity, free radicals scavenging power, and neuroprotection (Marco-Contelles, 2020).

  • Antimalarial Drug Discovery : The compound has been referenced in the context of antimalarial drug discovery, particularly in the search for replacements for primaquine, an existing antimalarial drug (Flannery, Fidock, & Winzeler, 2013).

  • Water Oxidation Catalysis : Mononuclear ruthenium complexes with ligands derived from (6-Methoxyquinolin-2-YL)methanamine were synthesized and showed activity in the oxidation of water, relevant to energy conversion processes (Vennampalli, Liang, Webster, & Zhao, 2014).

properties

IUPAC Name

(6-methoxyquinolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKHZFIOMANXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxyquinolin-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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